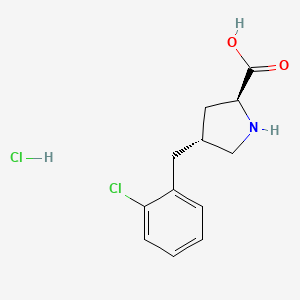
7-クロロ-4-ニトロ-2,1,3-ベンゾオキサジアゾール-5-アミン
説明
7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine is a chemical compound with the molecular formula C6H3ClN4O3 . It is a derivative of 7-nitro-2,1,3-benzoxadiazole .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the nucleophilic substitution reaction between 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and –NH2 groups on amino-functionalized carbon dots (CDs) produces a novel carbon dot-based hybrid .Molecular Structure Analysis
The molecular structure of 7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine has been established in several studies . The compound has a molecular weight of 214.57 .Chemical Reactions Analysis
7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine and its derivatives have been studied for their interactions with various enzymes. For example, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), a representative molecule of a new class of 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives, has been shown to inhibit glutathione S-transferases (GSTs) through a suicide inhibition mechanism .科学的研究の応用
アミノ酸の分光化学的測定
NBD-Clは、L-オルニチンなどのアミノ酸の分光化学的測定に使用されます。 このプロセスは、紫外可視(UV-Vis)吸収分光法を使用して測定できる着色付加物を形成する求核置換反応を含みます 。この方法は非常に感度が高く、さまざまな条件での使用に最適化できるため、研究と臨床の両方の用途に役立ちます。
蛍光ベースのプローブ
この化合物は、アミノ基と反応する能力があるため、蛍光ベースのプローブを作成するための有用な試薬となります。 たとえば、NBD-Clとカーボンナノドットのハイブリッドは、p-フェニレンジアミンを選択的に検出できます 。このアプリケーションは、環境モニタリングと高感度診断ツールの開発において重要です。
安定性指示方法の開発
NBD-Clは、安定性指示蛍光分光法の開発に使用されます 。これらの方法は、医薬品やその他の化学化合物の安定性を評価し、時間経過に伴う安全性と有効性を確保するために不可欠です。
がん研究
がん研究では、NBD-Clの誘導体が、特定のタンパク質に対する結合親和性について研究されています。 たとえば、NBD-Cl誘導体のグルタチオンS-トランスフェラーゼ(GST)への結合が調査されており、これは抗がん化合物のメカニズムを理解するために関連しています 。この研究は、新しい治療薬の開発につながる可能性があります。
作用機序
Target of Action
The primary targets of 7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine are amino-functionalized carbon dots (CDs) . These CDs are involved in the nucleophilic substitution reaction with the compound .
Mode of Action
The compound interacts with its targets through a nucleophilic substitution reaction . This reaction involves the compound and the –NH2 groups on the amino-functionalized carbon dots (CDs), producing a novel carbon dot-based hybrid .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the fluorescence emission pathway . The compound gives rise to new photoluminescence, which is significantly quenched by p-phenylenediamine (PPD) via static quenching .
Result of Action
The result of the compound’s action is the production of a novel carbon dot-based hybrid . This hybrid exhibits characteristic fluorescence emission, providing a novel sensing approach for fluorometric detection .
Action Environment
The action of 7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine can be influenced by various environmental factors. For instance, the presence of p-phenylenediamine (PPD) in the environment can significantly quench the photoluminescence of the compound .
生化学分析
Biochemical Properties
7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine plays a significant role in biochemical reactions, particularly as a fluorescent reagent. It interacts with free sulfhydryls and N-terminals within proteins, making it a valuable tool for labeling and detecting these biomolecules . The compound’s interaction with proteins involves the formation of covalent bonds, which enhances its stability and fluorescence properties. Additionally, 7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine is used as a trapping agent for cysteine sulfenic acid, further highlighting its versatility in biochemical applications .
Cellular Effects
The effects of 7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of enzymes involved in oxidative stress responses, thereby modulating cellular redox states . Furthermore, 7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine can induce changes in gene expression patterns, leading to alterations in protein synthesis and cellular behavior .
Molecular Mechanism
At the molecular level, 7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine exerts its effects through specific binding interactions with biomolecules. The compound’s nitro group allows it to participate in nucleophilic substitution reactions, forming stable adducts with target molecules . This binding mechanism is crucial for its role as a fluorescent probe, as it enhances the compound’s fluorescence intensity and specificity. Additionally, 7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine can inhibit or activate enzymes by modifying their active sites, thereby influencing their catalytic activity .
Temporal Effects in Laboratory Settings
The stability and degradation of 7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine over time are important considerations in laboratory settings. Studies have shown that the compound remains stable under ambient conditions, with minimal degradation observed over extended periods . Exposure to extreme pH or temperature conditions can lead to its degradation, affecting its fluorescence properties and overall efficacy . Long-term effects on cellular function have also been documented, with prolonged exposure to 7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine resulting in cumulative changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can be used effectively for biochemical labeling and detection . At higher doses, it may induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range elicits a significant biological response, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that can be further studied for their biological activity . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and its overall impact on cellular function .
Transport and Distribution
The transport and distribution of 7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound’s ability to interact with these transporters influences its localization and accumulation in different cellular compartments . This distribution pattern is essential for its effectiveness as a fluorescent probe, as it determines the sites of interaction and detection within the cell .
Subcellular Localization
The subcellular localization of 7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine is a key factor in its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enhances its interaction with target biomolecules and facilitates its role in biochemical labeling and detection .
特性
IUPAC Name |
7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4O3/c7-2-1-3(8)6(11(12)13)5-4(2)9-14-10-5/h1H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWTWPQGWLSURI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1N)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370668 | |
| Record name | 7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227199-11-3 | |
| Record name | 7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![3-Amino-2-[(2-aminoethyl)amino]benzoic acid](/img/structure/B1596762.png)
